molecular formula C9H10BrN3S B2685592 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 1935957-20-2

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2685592
CAS No.: 1935957-20-2
M. Wt: 272.16
InChI Key: RSERIGYONRCARN-UHFFFAOYSA-N
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Description

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane is a sophisticated chemical reagent designed for advanced pharmaceutical and medicinal chemistry research. This compound features a bromopyrimidine group attached to a conformationally restricted (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane scaffold. The rigid, three-dimensional structure of the azabicyclic core is highly valued in drug design for its ability to pre-organize functional groups in space, which often leads to enhanced binding affinity and selectivity for biological targets . The sulfur and nitrogen atoms within the bicyclic system provide distinct electronic and steric properties, making this scaffold a versatile building block for constructing complex molecules . The 5-bromopyrimidine moiety is a prominent and versatile handle in synthetic chemistry. The bromine atom is an excellent site for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Simultaneously, the pyrimidine ring itself can act as a hydrogen bond acceptor, capable of interacting with key residues in enzyme active sites. Compounds based on the 2-thia-5-azabicyclo[2.2.1]heptane framework have been incorporated into molecular structures investigated for various biological activities, underscoring the therapeutic relevance of this scaffold . Similarly, related diazabicyclo[2.2.1]heptane derivatives have shown significant in vitro anti-proliferative activity against human tumor cell lines, inducing apoptosis via caspase-dependent pathways without triggering necrotic cell death . This makes such chemotypes a promising starting point for the development of safer anti-tumor agents. Furthermore, the related 7-azabicyclo[2.2.1]heptane core is frequently employed in the design of orexin receptor modulators and other central nervous system (CNS)-targeted therapeutics, highlighting the utility of these bridged systems in probing complex biological pathways . This reagent is intended for use as a key intermediate in the synthesis of potential bioactive molecules and for library development in drug discovery campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(5-bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSERIGYONRCARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Core Scaffold Modifications: Thia vs. Oxa vs. Diaza

The bicyclo[2.2.1]heptane core can be modified by replacing sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza). These substitutions critically influence physicochemical and binding properties:

Compound Name Core Heteroatoms Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound S, N C9H9BrN4S 285.16 High rigidity; potential nAChR ligand
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane O, N C12H14ClN3O 251.71 Improved solubility due to oxa group; discontinued
(1R,4R)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane (3j) N, N C10H13BrN5 283.15 Higher polarity; synthesized via microwave (57% yield)
2-Thia-5-azabicyclo[2.2.1]heptane hydrochloride S, N C5H10ClNS 151.66 Precursor; simpler scaffold for derivatization

Key Observations :

  • Diaza analogs (e.g., 3j) show higher synthetic yields (97% for 3i via column chromatography ), attributed to optimized reaction conditions.

Substituent Effects: Bromo, Chloro, and Alkyl Groups

Variations in the pyrimidine substituent significantly alter reactivity and biological activity:

Compound Name Pyrimidine Substituent Yield (%) Key Findings
Target Compound 5-Bromo N/A Bromine enhances electrophilicity for SNAr reactions
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine (3k) 4-Ethylpiperazinyl 64 Improved aqueous solubility vs. methyl analogs
5-Bromo-2-(4-propylpiperazin-1-yl)pyrimidine (3l) 4-Propylpiperazinyl 85 Higher yield with alkyl chain elongation
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Chloro, 2-cyclopropyl N/A Cyclopropyl group may enhance metabolic stability

Key Observations :

  • Bromine in the target compound facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Alkylpiperazinyl groups (3k, 3l) improve solubility but may reduce receptor affinity due to steric bulk .

Biological Activity

5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane, with the CAS number 1935957-20-2, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a bromopyrimidine moiety with an azabicycloheptane structure, which may confer specific pharmacological properties.

  • Molecular Formula : C9_9H10_10BrN3_3S
  • Molecular Weight : 272.17 g/mol
  • Structure : The compound's structure is characterized by the presence of a bromine atom on the pyrimidine ring and a sulfur atom in the bicyclic framework.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in antimicrobial and antiparasitic therapies, particularly against protozoan parasites such as Plasmodium spp. and Trypanosoma spp.

Antiprotozoal Activity

A study highlighted the synthesis of various azabicyclo compounds and their testing against protozoan pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, with some derivatives showing IC50_{50} values in the submicromolar range, indicating high potency .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated; however, it is hypothesized to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for nucleic acid synthesis in parasites .
  • Interaction with Nucleophilic Sites : The bromopyrimidine moiety may interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity .

Table 1: Summary of Biological Activities

Compound NameTarget PathogenIC50_{50} (µM)Selectivity Index (SI)
This compoundPlasmodium falciparum K10.059254.5
3-Azabicyclo-nonane derivativeTrypanosoma brucei STIB9000.095158.4
Pyrimidine analogsVarious protozoan pathogensVariesVaries

The table above summarizes findings from various studies evaluating the antiprotozoal efficacy of compounds related to or derived from this compound.

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